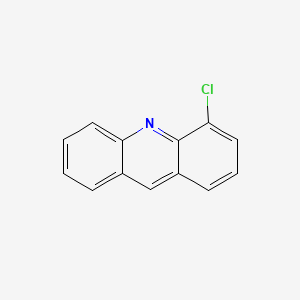

4-Chloroacridine

Vue d'ensemble

Description

4-Chloroacridine is a chemical compound with the molecular formula C13H8ClN . It has an average mass of 213.662 Da and a mono-isotopic mass of 213.034531 Da . It is also known by other names such as 4-Chloracridin in German, this compound in French, and Acridine, 4-chloro- .

Synthesis Analysis

The synthesis of acridine derivatives, including this compound, often begins with Ullmann condensation . For instance, the synthesis of chalcone-based acridine derivatives starts with Ullmann condensation of 2,4-dichlorobenzoic acid and 4-methoxyaniline . This yields a compound which is then cyclized in the presence of POCl3 to yield 6,9-dichloro-2-methoxyacridine . This compound is then reacted with 1-(4-aminophenyl)ethan-1-one in the presence of HCl .Molecular Structure Analysis

The molecular structure of this compound is planar, which is a common characteristic of acridine derivatives . This planarity is crucial for its interactions with other molecules and its biological activity .Chemical Reactions Analysis

Acridine derivatives, including this compound, are known for their broad range of chemical reactions . They are capable of intercalation into double-stranded DNA, which is primarily responsible for their mode of action . This intercalation is facilitated by charge transfer and π-stacking interactions .Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 379.4±15.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 60.3±3.0 kJ/mol and a flash point of 215.2±6.0 °C . Its index of refraction is 1.729, and it has a molar refractivity of 64.9±0.3 cm3 .Applications De Recherche Scientifique

1. Catalytic Decomposition in Environmental Remediation

Research conducted by Huang et al. (2003) investigated the catalytic decomposition of hydrogen peroxide and 4-chlorophenol in the presence of modified activated carbons. This study is significant for environmental remediation, particularly in the decomposition of hazardous chemicals in water sources. The findings suggest that activated carbons can be modified to enhance the decomposition of harmful substances like 4-chlorophenol, which is structurally similar to 4-chloroacridine, thereby improving water treatment processes (Huang et al., 2003).

2. Electrochemistry in Analytical Chemistry

A study by Zettersten et al. (2009) explored the oxidation of 4-chloroaniline using electrochemistry coupled with electrospray ionization mass spectrometry. This research is crucial for developing new methods in analytical chemistry, especially for compounds related to this compound. The oxidation pathways revealed in the study are valuable for understanding the behavior of similar compounds in various chemical processes (Zettersten, Sjöberg & Nyholm, 2009).

3. Pharmaceutical Synthesis and Drug Design

In pharmaceutical research, Staderini et al. (2013) demonstrated the microwave irradiation-based synthesis of aminated heterocycles, including derivatives of this compound. This approach is crucial for synthesizing complex molecular structures efficiently, which can be used in drug development and other medical applications. The study provides insights into greener and faster methods for synthesizing compounds that have potential medicinal value (Staderini et al., 2013).

4. Interaction with DNA in Biochemical Studies

Rupar et al. (2020) investigated the electrochemical behavior of 9-chloroacridine, a molecule related to this compound, and its interaction with double-stranded DNA. This research is significant for understanding how such compounds interact with genetic material, which is essential in the field of biochemistry and pharmaceuticals. The insights gained can contribute to the design of drugs that target DNA or use DNA interactions for therapeutic purposes (Rupar et al., 2020).

Mécanisme D'action

The mechanism of action of acridine derivatives like 4-Chloroacridine primarily involves DNA intercalation . This intercalation, driven by charge transfer and π-stacking interactions, sandwiches the polyaromatic chromophore between the base pairs of the double helix, eventually causing the helical structure to unwind .

Safety and Hazards

Orientations Futures

Acridine derivatives, including 4-Chloroacridine, have been actively researched over the years as potential therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections . Future research may focus on the development of aza-acridine and other heteroatom-substituted acridine derivatives, as well as their synthesis procedures, to broaden the applicability of acridine derivatives . It is also critical to investigate how acridine derivatives function in cancer treatment and to continue developing effective approaches for finding and optimizing acridine derivatives for localizing at disease sites .

Propriétés

IUPAC Name |

4-chloroacridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClN/c14-11-6-3-5-10-8-9-4-1-2-7-12(9)15-13(10)11/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJCXZGRKDRKMPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60183005 | |

| Record name | Acridine, 4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60183005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28814-25-7 | |

| Record name | Acridine, 4-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028814257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acridine, 4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60183005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-Dibromo-1-[(prop-2-yn-1-yl)oxy]benzene](/img/structure/B3064949.png)

![1-(4-Chlorophenyl)-5-[(triphenylphosphoranylidene)amino]-1H-1,2,3-triazole-4-carboxylic acid ethyl ester](/img/structure/B3064970.png)

![5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3064983.png)

![4-Methyl-alpha-[1-(methylamino)ethyl]-benzenemethanol hydrochloride](/img/structure/B3064990.png)

![1,4-Dithiaspiro[4.5]decan-6-one](/img/structure/B3064991.png)

![2,2'-[(2-Methoxyphenyl)imino]diethanol](/img/structure/B3064997.png)

![1-[2,4-Dihydroxy-5-(3-methyl-2-butenyl)phenyl]ethanone](/img/structure/B3065017.png)

![5-[(3-Chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid ethyl ester](/img/structure/B3065049.png)